1-(2-ethoxyphenyl)-4-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
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Overview
Description
1-(2-ETHOXYPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring
Preparation Methods
The synthesis of 1-(2-ETHOXYPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps. One common synthetic route includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous aluminum chloride . This intermediate is then condensed with various β-diketones or β-ketoesters, followed by treatment with ethylenediamine to yield the final product .
Chemical Reactions Analysis
1-(2-ETHOXYPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antifungal activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-ETHOXYPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include:
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-(2,4-Dihydroxyphenyl)-3-(4-ethylphenoxy)-1-propanone
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the benzodiazole and pyrrolidinone rings in 1-(2-ETHOXYPHENYL)-4-{1-[3-(4-ETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE provides distinct chemical and biological properties.
Properties
Molecular Formula |
C30H33N3O3 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)-4-[1-[3-(4-ethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C30H33N3O3/c1-3-22-14-16-24(17-15-22)36-19-9-18-32-26-11-6-5-10-25(26)31-30(32)23-20-29(34)33(21-23)27-12-7-8-13-28(27)35-4-2/h5-8,10-17,23H,3-4,9,18-21H2,1-2H3 |
InChI Key |
NDWWHNBQPWYCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OCC |
Origin of Product |
United States |
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